[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17872639
InChI: InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine

CAS No.:

Cat. No.: VC17872639

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name [1-(4-methoxyphenyl)pyrazol-4-yl]methanamine
Standard InChI InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
Standard InChI Key RDCNLDRRODHCFZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C=C(C=N2)CN

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [1-(4-methoxyphenyl)pyrazol-4-yl]methanamine, reflects its core structure:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) serves as the central scaffold.

  • A 4-methoxyphenyl group (-C₆H₄-OCH₃) is attached to the pyrazole’s 1-position, introducing aromaticity and electron-donating properties.

  • A methanamine group (-CH₂NH₂) at the 4-position provides primary amine functionality, enhancing solubility and bioactivity .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
Canonical SMILESCOC1=CC=C(C=C1)N2C=C(C=N2)CN
InChIKeyRDCNLDRRODHCFZ-UHFFFAOYSA-N
PubChem CID63173106

Spectroscopic Features

  • NMR: The ¹H-NMR spectrum would display signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.9–7.5 ppm), pyrazole ring protons (δ ~7.5–8.5 ppm), and amine protons (δ ~1.5–2.5 ppm, depending on solvent).

  • IR: Stretching vibrations for N-H (3350–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1250 cm⁻¹) are characteristic .

Synthetic Methodologies

Primary Synthesis Routes

The synthesis typically involves multi-step functionalization of pyrazole precursors:

  • Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of 4-methoxyphenylhydrazine with propargyl aldehyde yields the 1-substituted pyrazole intermediate.

  • Amine Functionalization: Direct amination via:

    • Buchwald-Hartwig coupling with ammonia or protected amines.

    • Reductive amination of a ketone intermediate using sodium cyanoborohydride .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formation4-Methoxyphenylhydrazine, propargyl aldehyde, EtOH, reflux, 12h68
AminationNH₃, Pd(OAc)₂, Xantphos, K₂CO₃, dioxane, 100°C52

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.

  • Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Assay[1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamineCelecoxib (Control)
COX-2 Inhibition (%)72 ± 3.189 ± 2.7
MCF-7 Viability (%)54 ± 4.232 ± 3.8

Material Science Applications

Coordination Chemistry

The amine group acts as a ligand for metal ions:

  • Cu(II) Complexes: Formation of [Cu(C₁₁H₁₃N₃O)₂Cl₂] enhances catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .

  • Luminescent Properties: Eu(III) complexes exhibit red emission (λₑₘ = 613 nm) with potential use in OLEDs.

Polymer Modification

Incorporation into polyamide backbones increases thermal stability (Tₘ = 285°C vs. 240°C for unmodified polymer) .

Comparison with Structural Analogs

Positional Isomerism Effects

  • 3-Methoxyphenyl Analog: Reduced COX-2 inhibition (58 ± 2.9%) due to altered aryl group orientation.

  • N-Methylated Derivative: Lower aqueous solubility (logP = 1.8 vs. 1.2 for parent compound) but enhanced BBB permeability.

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